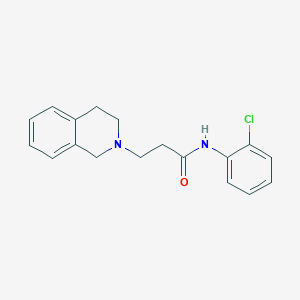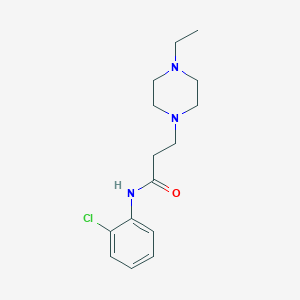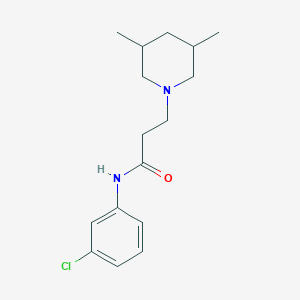![molecular formula C15H22FN3O2 B248051 N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248051.png)
N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, also known as F13714, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide exerts its therapeutic effects through multiple mechanisms of action. In neurology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide inhibits the aggregation of amyloid beta peptides by binding to their hydrophobic pockets. In oncology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide induces apoptosis in cancer cells by activating the caspase cascade. In psychiatry, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been shown to have various biochemical and physiological effects in preclinical studies. In neurology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide reduces the levels of amyloid beta peptides and prevents their aggregation, which can lead to neuronal damage. In oncology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide induces apoptosis in cancer cells and inhibits tumor growth. In psychiatry, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide increases the levels of serotonin in the brain, which can improve mood and reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has several advantages for lab experiments, including its high yield and purity, and its ability to target multiple pathways. However, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide research. In neurology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide could be further studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In oncology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide could be studied in combination with other anticancer agents to enhance its efficacy. In psychiatry, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide could be studied for its potential as a treatment for anxiety and depression. Furthermore, the pharmacokinetics and pharmacodynamics of N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide could be further investigated to optimize its therapeutic potential.
In conclusion, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a novel compound with potential therapeutic properties in neurology, oncology, and psychiatry. Its synthesis method is well-established, and its mechanism of action has been extensively studied. Further research is needed to fully understand its biochemical and physiological effects and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves the reaction of 2-fluoroaniline with 3-(4-(2-hydroxyethyl)piperazin-1-yl)propanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through column chromatography to obtain N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been studied for its potential therapeutic properties in various areas of research, including neurology, oncology, and psychiatry. In neurology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has shown promise as a treatment for Alzheimer's disease and other neurodegenerative disorders by inhibiting the aggregation of amyloid beta peptides. In oncology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been found to have anticancer activity by inducing apoptosis in cancer cells. In psychiatry, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been studied for its anxiolytic and antidepressant effects.
Propriétés
Nom du produit |
N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
|---|---|
Formule moléculaire |
C15H22FN3O2 |
Poids moléculaire |
295.35 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C15H22FN3O2/c16-13-3-1-2-4-14(13)17-15(21)5-6-18-7-9-19(10-8-18)11-12-20/h1-4,20H,5-12H2,(H,17,21) |
Clé InChI |
HCWYRIKHMDTGBH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)CCO |
SMILES canonique |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B247971.png)

![N-(2-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247975.png)

![N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B247977.png)
![3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide](/img/structure/B247978.png)
![3-[benzyl(methyl)amino]-N-(2-chlorophenyl)propanamide](/img/structure/B247980.png)

![N-(3-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247985.png)

![N-(3-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247989.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(3-chlorophenyl)propanamide](/img/structure/B247990.png)